Product packaging for Tigecycline-D9(Cat. No.:)

Tigecycline-D9

Cat. No.: B1157721
M. Wt: 594.7 g/mol
InChI Key: SOVUOXKZCCAWOJ-LCXUVLLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tigecycline-D9, also known as this compound, is a useful research compound. Its molecular formula is C29H39N5O8 and its molecular weight is 594.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39N5O8 B1157721 Tigecycline-D9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H39N5O8

Molecular Weight

594.7 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1/i1D3,2D3,3D3

InChI Key

SOVUOXKZCCAWOJ-LCXUVLLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Synonyms

(4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-9-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide-d9;  Tygacil-d9;  WAY-GAR 936-d9;  Glycylcycline-d9; 

Origin of Product

United States

Foundational & Exploratory

What is Tigecycline-D9 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tigecycline-D9, a critical tool in the research and development of the glycylcycline antibiotic, Tigecycline. This document details its primary application, physicochemical properties, and the experimental protocols for its use.

Introduction to this compound

This compound is the deuterated analogue of Tigecycline, a broad-spectrum antibiotic used to treat various bacterial infections, including those caused by multidrug-resistant pathogens.[1] The key difference between Tigecycline and this compound is the replacement of nine hydrogen atoms with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of Tigecycline in biological matrices.[2][3]

The primary and almost exclusive use of this compound in research is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Tigecycline in pharmacokinetic and therapeutic drug monitoring studies.[1][2][3] Its chemical and physical properties are nearly identical to that of Tigecycline, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection by a mass spectrometer.

Physicochemical Properties and Quantitative Data

The utility of this compound as an internal standard is grounded in its specific physicochemical properties. The following tables summarize the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₂₉H₃₀D₉N₅O₈[4]
Molecular Weight 594.7 g/mol [4]
CAS Number 2699607-86-6[4]
Isotopic Purity ≥99% deuterated forms (d₁-d₉)[4]
Appearance Solid
Solubility Slightly soluble in DMSO, Methanol, and Water[4]
Storage -20°C[4]

Primary Research Application: Internal Standard in LC-MS/MS

This compound is indispensable for accurate and precise quantification of Tigecycline in complex biological samples such as plasma, serum, and cerebrospinal fluid.[2][3][5] Its role as an internal standard is to correct for variations in sample preparation and instrument response, thereby improving the reliability of the analytical method.

Experimental Workflow for Tigecycline Quantification

The general workflow for quantifying Tigecycline using this compound as an internal standard involves sample preparation, LC separation, and MS/MS detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection Analysis lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Experimental workflow for Tigecycline quantification using this compound.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the quantification of Tigecycline in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.[2][3]

Materials and Reagents
  • Tigecycline reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is typically performed on a C18 reversed-phase column. The mobile phase composition and gradient can be optimized to achieve good peak shape and separation from matrix components.

ParameterCondition 1Condition 2
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)HSS T3 (2.1 × 100 mm, 3.5 μm)
Mobile Phase A 0.2% Formic acid and 10 mM ammonium formate in water0.1% Formic acid and 5 mM ammonium acetate in water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.25 mL/min0.3 mL/min
Column Temperature 40°C30°C
Injection Volume 5 µL3 µL
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is commonly used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tigecycline 586.2513.1
This compound (IS) 595.1514.0

Note: The exact m/z values may vary slightly between different instruments and studies.[2][3]

Data Analysis and Quantification

The concentration of Tigecycline in the unknown samples is determined by calculating the peak area ratio of the analyte (Tigecycline) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Tigecycline standards against their respective concentrations. The concentration of Tigecycline in the study samples is then interpolated from this calibration curve.

Conclusion

This compound is a fundamental tool for the accurate and reliable quantification of Tigecycline in preclinical and clinical research. Its use as an internal standard in LC-MS/MS methods allows for precise measurements of drug concentrations, which is essential for understanding the pharmacokinetics and ensuring the therapeutic efficacy of Tigecycline. The methodologies outlined in this guide provide a robust framework for researchers and scientists working in the field of drug development and analysis.

References

An In-depth Technical Guide to Tigecycline-D9: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline-D9 serves as a stable, isotopically labeled internal standard for the quantitative analysis of tigecycline, a broad-spectrum glycylcycline antibiotic. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, in direct comparison to its non-deuterated counterpart, tigecycline. The document details the mechanism of action, antibacterial spectrum, and pharmacokinetic profile of tigecycline, for which this compound is a critical analytical tool. Furthermore, it outlines standardized experimental protocols for susceptibility testing, providing researchers with the necessary information for the accurate evaluation of tigecycline's efficacy.

Introduction

Tigecycline is a glycylcycline antibiotic developed to overcome common mechanisms of tetracycline resistance.[1][2] It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][4] this compound is a deuterated analog of tigecycline, specifically designed for use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] The incorporation of nine deuterium atoms provides a distinct mass difference, allowing for precise differentiation and quantification of tigecycline in complex biological matrices.

Chemical Structure and Physicochemical Properties

The chemical structures of tigecycline and this compound are nearly identical, with the key difference being the substitution of nine hydrogen atoms with deuterium atoms in the tert-butyl group of this compound.

Table 1: Physicochemical Properties of Tigecycline and this compound

PropertyTigecyclineThis compoundReference(s)
Chemical Formula C₂₉H₃₉N₅O₈C₂₉H₃₀D₉N₅O₈[5]
Molecular Weight 585.65 g/mol 594.7 g/mol [5]
CAS Number 220620-09-72699607-86-6[5]
Appearance Orange lyophilized powder or cakeSolid[5]
Solubility Soluble in DMSO (≥3 mg/mL, warmed).[7][8]Slightly soluble in DMSO, Methanol, and Water.[5][6][9][5][6][7][8][9]
Stability Unstable after reconstitution, sensitive to oxidation and epimerization.[10][11][12] Solutions in DMSO may be stored at -20°C for up to 1 month.[7][8]Stable for ≥ 4 years when stored at -20°C.[6][6][7][8][10][11][12]

Note: The properties of this compound are primarily reported by commercial suppliers.

Pharmacological Properties of Tigecycline

As this compound's primary role is that of an analytical standard, its pharmacological properties are not independently investigated. The following sections describe the established pharmacological profile of tigecycline.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][13] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][2][13] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production and bacterial growth.[1][2][13] Notably, the glycylamido moiety attached to the 9-position of the minocycline core enhances tigecycline's binding affinity to the ribosome and provides steric hindrance, allowing it to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins.[1][4][13]

Tigecycline Tigecycline Ribosome_30S Bacterial 30S Ribosomal Subunit Tigecycline->Ribosome_30S Binds to A_Site A Site Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis Halts tRNA Aminoacyl-tRNA tRNA->A_Site Blocked Entry Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Tigecycline's Mechanism of Action
Antibacterial Spectrum

Tigecycline demonstrates a broad spectrum of activity against a wide range of bacterial pathogens, including:

  • Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][4]

  • Gram-negative bacteria: Multidrug-resistant Acinetobacter baumannii, Stenotrophomonas maltophilia, Haemophilus influenzae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[3][4]

  • Anaerobic bacteria. [3]

Tigecycline is generally not active against Pseudomonas spp. and Proteus spp.[3]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of tigecycline is characterized by extensive tissue distribution and a long half-life.

Table 2: Key Pharmacokinetic Parameters of Tigecycline

ParameterValueReference(s)
Volume of Distribution (Vd) 7 to 10 L/kg[14][15]
Protein Binding 71% to 89%[15]
Elimination Half-life (t₁/₂) ~40 hours[16]
Metabolism Not extensively metabolized[15]
Excretion Primarily biliary/fecal[4]
PK/PD Index AUC/MIC[14][15]

The extensive tissue distribution results in relatively low serum concentrations.[16] The primary route of elimination is through biliary excretion as unchanged drug.[4] Dose adjustments are generally not required in patients with renal impairment.[17] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the key pharmacodynamic parameter predicting tigecycline's efficacy.[14][15]

Experimental Protocols: Antimicrobial Susceptibility Testing

Accurate determination of bacterial susceptibility to tigecycline is crucial for clinical decision-making. Standardized methods recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) should be followed.[18][19][20] It is critical to use freshly prepared medium (≤12 hours old) for broth-based methods, as the age of the medium can significantly impact tigecycline's stability and result in falsely elevated MIC values.[18]

Broth Microdilution Method

The broth microdilution method is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) of tigecycline.

Methodology:

  • Prepare Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth.

  • Prepare Tigecycline Dilutions: A series of twofold dilutions of tigecycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Disk Diffusion Method

The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to tigecycline.

Methodology:

  • Prepare Inoculum: A standardized bacterial suspension is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Apply Disk: A paper disk impregnated with 15 µg of tigecycline is placed on the agar surface.

  • Incubation: The plate is incubated under the same conditions as the broth microdilution method.

  • Reading Results: The diameter of the zone of growth inhibition around the disk is measured. The zone size is interpreted as susceptible, intermediate, or resistant according to established breakpoints.[21][22]

cluster_0 Broth Microdilution cluster_1 Disk Diffusion BMD_Inoculum Prepare 0.5 McFarland Bacterial Suspension BMD_Inoculate Inoculate Microtiter Plate BMD_Inoculum->BMD_Inoculate BMD_Dilution Prepare Serial Dilutions of Tigecycline in CAMHB BMD_Dilution->BMD_Inoculate BMD_Incubate Incubate at 35°C for 16-20 hours BMD_Inoculate->BMD_Incubate BMD_Read Determine MIC (Lowest concentration with no growth) BMD_Incubate->BMD_Read DD_Inoculum Prepare Standardized Inoculum and Swab Agar Plate DD_Disk Apply 15 µg Tigecycline Disk DD_Inoculum->DD_Disk DD_Incubate Incubate at 35°C for 16-20 hours DD_Disk->DD_Incubate DD_Read Measure Zone of Inhibition and Interpret Results DD_Incubate->DD_Read

Antimicrobial Susceptibility Testing Workflow

Conclusion

This compound is an indispensable tool for the accurate quantification of tigecycline in research and clinical settings. Its stable isotopic labeling ensures reliable results in mass spectrometry-based assays. A thorough understanding of the chemical and pharmacological properties of tigecycline, for which this compound serves as a standard, is essential for its appropriate study and application. Adherence to standardized protocols for susceptibility testing is paramount to ensure the clinical relevance of in vitro data. This guide provides a foundational resource for professionals engaged in the development, analysis, and application of this important antibiotic.

References

Tigecycline-D9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, mechanism of action, and experimental applications of the deuterated internal standard, Tigecycline-D9, and its active counterpart, Tigecycline.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the glycylcycline antibiotic, tigecycline. Developed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its use as an internal standard, and the broader biological activities and experimental protocols associated with tigecycline.

Core Compound Identification

This compound serves as a crucial internal standard for the accurate quantification of tigecycline in biological matrices during preclinical and clinical research. Its isotopic labeling ensures distinct mass spectrometric detection while maintaining chemical behavior nearly identical to the parent compound.

CompoundCAS NumberMolecular Formula
This compound 2699607-86-6C29H30D9N5O8
Tigecycline 220620-09-7C29H39N5O8

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic action by binding to the bacterial 30S ribosomal subunit, effectively blocking the entry of aminoacyl-tRNA molecules into the A site of the ribosome. This obstruction prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis. The addition of a glycylamido moiety at the 9-position of the minocycline core enhances tigecycline's binding affinity to the ribosome, allowing it to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection.

A study on the transcriptomic signature of Acinetobacter baumannii in response to tigecycline revealed broader downstream effects. The inhibition of protein synthesis perturbs ribosome function and leads to a reduction in the alarmone (p)ppGpp, a key regulator of the stringent response. This, in turn, promotes ribosome production and diminishes their degradation, potentially mitigating the inhibitory effect of the antibiotic. Furthermore, tigecycline was observed to cause a significant reduction in the transcription of genes involved in the citric acid cycle and cell respiration, indicating a slowdown of bacterial growth.

Tigecycline_Mechanism cluster_bacterium Bacterial Cell Tigecycline Tigecycline Ribosome 30S Ribosomal Subunit Tigecycline->Ribosome Binds to Growth Bacterial Growth and Respiration Tigecycline->Growth Ultimately Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits ppGpp (p)ppGpp (Stringent Response) Protein_Synthesis->ppGpp Perturbs ppGpp->Growth Regulates Broth_Microdilution_Workflow start Start prep_media Prepare Fresh Mueller-Hinton Broth start->prep_media prep_antibiotic Prepare Tigecycline Stock Solution prep_media->prep_antibiotic serial_dilution Perform Serial Dilution in 96-Well Plate prep_antibiotic->serial_dilution inoculate Inoculate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end HPLC_Workflow start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep injection Inject Sample into HPLC System sample_prep->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 250 nm separation->detection quantification Data Analysis and Quantification detection->quantification end End quantification->end

An In-depth Technical Guide on the Physical and Chemical Properties of Tigecycline-D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tigecycline-D9, a deuterated isotopologue of the antibiotic Tigecycline. This document is intended for use by professionals in research and drug development who require detailed technical data for experimental design and execution. This compound serves as a critical internal standard for the accurate quantification of Tigecycline in biological matrices.[1][2][3]

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Tigecycline, a broad-spectrum glycylcycline antibiotic.[4] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based assays, as it is chemically identical to Tigecycline but mass-shifted.[1][5]

Table 1: General Properties of this compound

Property Value Reference
Chemical Formula C₂₉H₃₀D₉N₅O₈ [1][2][6]
Molecular Weight 594.7 g/mol [1][2][6][7]
CAS Number 2699607-86-6 [1][2][3][6]
Appearance Solid, Orange cake or powder [2][3][5][8]
Purity ≥99% deuterated forms (d₁-d₉) [2][3][7]

| Synonyms | GAR-936-d9 |[1] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

Table 2: Solubility and Recommended Storage Conditions

Parameter Details Reference
Solubility Slightly Soluble in DMSO, Methanol, and Water. [1][2][3]
Storage Temperature -20°C [1][2]
Long-Term Stability Stable for ≥ 4 years when stored at -20°C. [2]

| Stock Solution Stability | Solutions in DMSO may be stored at -20°C for up to 1 month. |[8][9] |

Experimental Protocol for Solution Preparation: To enhance solubility, it is recommended to heat the vial to 37°C and use sonication in an ultrasonic bath.[1] When preparing stock solutions, ensure the product is fully dissolved in an appropriate solvent before any further dilutions.[1] For in vivo studies, specific formulation calculators and co-solvents may be necessary.

Chemical Identification

Unique chemical identifiers are essential for unambiguous compound registration and data retrieval.

Table 3: Chemical Identifiers for this compound

Identifier Type Value Reference
Formal Name 4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-(2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)acetamido)-1,11-dioxo-1,4S,4aS,5,5aR,6,11,12aS-octahydrotetracene-2-carboxamide [2][3]
SMILES OC1=C(C(C2=C(O)--INVALID-LINK--(O)[C@@]3([H])C[C@]2([H])C4)=O)C4=C(N(C)C)C=C1NC(CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O [2][3]

| InChI Key | FPZLLRFZJZRHSY-LCXUVLLNSA-N |[2][3] |

Mechanism of Action and Application

This compound is primarily used as an internal standard for the quantification of Tigecycline in various biological samples using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its use is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound (IS) sample->spike extract Protein Precipitation & Extraction spike->extract lc LC Separation extract->lc ms Mass Spectrometry (Detection) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Quantify using Calibration Curve ratio->curve result Final Concentration of Tigecycline curve->result

Caption: Workflow for Tigecycline quantification using this compound as an internal standard.

As an analogue of Tigecycline, understanding the parent drug's mechanism is crucial. Tigecycline is a glycylcycline antibiotic that inhibits protein synthesis in bacteria.[10][11] It binds to the 30S ribosomal subunit, effectively blocking the entry of aminoacyl-tRNA molecules into the A-site of the ribosome.[1][11][12] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting bacterial growth.[11][12] This mechanism is effective even against bacteria that have developed resistance to older tetracyclines through efflux pumps or ribosomal protection.[11][13]

G cluster_ribosome Bacterial Ribosome (70S) ribo_50s 50S Subunit ribo_30s 30S Subunit a_site A-Site protein Protein Synthesis (Blocked) a_site->protein leads to mrna mRNA mrna->ribo_30s binds trna Aminoacyl-tRNA trna->a_site attempts to bind tigecycline Tigecycline tigecycline->a_site binds & blocks

Caption: Mechanism of Tigecycline action on the bacterial 30S ribosome.

Synthesis and Purification Protocols

While detailed proprietary synthesis methods are not publicly available, the general chemical synthesis of Tigecycline provides a framework for its deuterated analogue.

Experimental Protocol Outline for Tigecycline Synthesis: The synthesis generally starts from minocycline.[14]

  • Nitration: Minocycline is treated with a nitrating agent (e.g., potassium nitrate in sulfuric acid) to produce a 9-nitro derivative.[14]

  • Reduction: The 9-nitro group is then reduced to an amine group (9-aminominocycline), typically via catalytic hydrogenation (e.g., using Pd/C).[14][15]

  • Acylation: The final step is the acylation of 9-aminominocycline with an N-t-butylglycyl chloride equivalent.[14][15] For this compound, a deuterated N-t-butylglycyl moiety would be used in this step.

  • Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) to isolate Tigecycline from starting materials and potential impurities.[16]

G start Minocycline step1 Step 1: Nitration (e.g., KNO₃, H₂SO₄) start->step1 intermediate1 9-Nitro Minocycline step1->intermediate1 step2 Step 2: Reduction (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 9-Amino Minocycline step2->intermediate2 step3 Step 3: Acylation intermediate2->step3 reagent Deuterated N-t-butylglycyl chloride reagent->step3 product Crude this compound step3->product step4 Step 4: Purification (e.g., HPLC) product->step4 final_product Pure this compound step4->final_product

Caption: Generalized synthesis workflow for this compound.

References

The Gold Standard: A Technical Guide to Utilizing Tigecycline-D9 as an Internal Standard for Tigecycline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Tigecycline-D9 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of tigecycline. The use of a SIL-IS is paramount for mitigating variability and ensuring the accuracy and precision of quantitative assays, particularly in complex biological matrices. This document provides a comprehensive overview of the analytical methodologies, supported by quantitative data and detailed experimental protocols.

The Imperative for an Ideal Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations during sample preparation and analysis.[1][2] An ideal IS should mimic the analyte's physicochemical properties as closely as possible to compensate for matrix effects, ionization suppression or enhancement, and inconsistencies in sample extraction and injection volume.[1][3]

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.[1][2][3] This leads to more accurate and precise quantification compared to using structurally similar but non-isotopically labeled compounds.[4]

Comparative Overview: Tigecycline vs. This compound

The primary distinction between tigecycline and its deuterated analog, this compound, lies in the substitution of nine hydrogen atoms with deuterium. This mass shift allows for their differentiation by the mass spectrometer while maintaining nearly identical chemical and physical properties.

Logical Relationship: Analyte and Internal Standard

Tigecycline Tigecycline (Analyte) LC Liquid Chromatography (LC) Tigecycline->LC Co-elution Tigecycline_D9 This compound (Internal Standard) Tigecycline_D9->LC MS Mass Spectrometry (MS) LC->MS Separation MS->Tigecycline Quantification MS->Tigecycline_D9 Normalization start Start: Plasma Sample add_is Add this compound (IS) start->add_is precipitate Add Acetonitrile/Methanol add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

References

Navigating the Analytical Landscape of Tigecycline-D9: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tigecycline-D9, a deuterated internal standard crucial for the accurate quantification of the broad-spectrum antibiotic Tigecycline. This document collates available data, outlines detailed experimental protocols, and presents visual workflows to support researchers in drug development and analytical science.

Core Concepts: Understanding Tigecycline

Tigecycline is a glycylcycline antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules.[1] This mechanism prevents the incorporation of amino acids into elongating peptide chains, leading to a bacteriostatic effect.[1] Its structural modifications allow it to overcome common tetracycline resistance mechanisms.[1]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of Tigecycline at the bacterial ribosome.

Tigecycline Mechanism of Action Tigecycline Mechanism of Action Bacterial Ribosome (70S) Bacterial Ribosome (70S) 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit A-Site A-Site 30S Subunit->A-Site P-Site P-Site 30S Subunit->P-Site E-Site E-Site 30S Subunit->E-Site mRNA mRNA mRNA->30S Subunit Binds to Protein Synthesis Protein Synthesis A-Site->Protein Synthesis Allows Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A-Site Enters Tigecycline Tigecycline Tigecycline->A-Site Binds to Inhibition Inhibition Tigecycline->Inhibition Inhibition->Aminoacyl-tRNA Blocks Entry

Caption: Tigecycline binds to the A-site of the 30S ribosomal subunit, inhibiting protein synthesis.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in common organic solvents is not extensively available in peer-reviewed literature, as its primary use is as an internal standard. However, several chemical suppliers characterize it as "slightly soluble" in dimethyl sulfoxide (DMSO), methanol, and water.[2][3]

For practical laboratory applications, the solubility of unlabeled Tigecycline serves as a close proxy due to the minor structural modification of deuterium labeling. The following table summarizes the available quantitative solubility data for unlabeled Tigecycline.

Table 1: Quantitative Solubility of Unlabeled Tigecycline in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)~30 - 100~51.2 - 170.8
Dimethylformamide (DMF)~30~51.2
Ethanol~1~1.7
Phosphate Buffered Saline (PBS, pH 7.2)~10~17.1
Water~100~170.8

Data sourced from various chemical suppliers.[1][4][5] It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of other solutes.

Stability of this compound in Solution

The stability of Tigecycline and its deuterated analogue is a critical consideration for their use in analytical and research settings. Tigecycline is known to be susceptible to degradation, particularly through oxidation and epimerization.[6]

Key Findings on Tigecycline Stability:

  • Aqueous Solutions: Tigecycline in aqueous solutions is prone to degradation.[6] For instance, in saline solution at room temperature, significant degradation can occur within 24 hours.[7]

  • Effect of Stabilizers: The stability of Tigecycline in aqueous solutions can be significantly enhanced by the addition of antioxidants. A formulation containing 3 mg/mL ascorbic acid and 60 mg/mL pyruvate in saline (pH 7.0) has been shown to preserve the integrity of Tigecycline for at least 7 days when protected from light.[7]

  • Temperature and pH: Lower temperatures generally improve the stability of Tigecycline solutions. The pH of the solution also plays a crucial role, with degradation patterns differing in acidic and basic conditions.

For laboratory use, it is recommended to prepare fresh solutions of this compound and store them at low temperatures, protected from light, to minimize degradation. Stock solutions in DMSO are generally considered stable for short-term storage at -20°C or -80°C.[3]

Experimental Protocols

General Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the kinetic solubility of a compound like this compound.

Solubility Determination Workflow Kinetic Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare high-concentration stock solution in DMSO Serial_Dilution Serially dilute stock solution into aqueous buffer in a microplate Stock_Solution->Serial_Dilution Aqueous_Buffer Prepare aqueous buffer (e.g., PBS pH 7.4) Aqueous_Buffer->Serial_Dilution Incubation Incubate at a controlled temperature with shaking Serial_Dilution->Incubation Precipitation Observe for precipitation Incubation->Precipitation Measurement Measure turbidity or absorbance using a plate reader Precipitation->Measurement Calculation Calculate solubility based on the highest concentration without precipitation Measurement->Calculation

Caption: A generalized workflow for determining the kinetic solubility of a compound.

Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products. The following is a representative protocol adapted from published methods for Tigecycline.[8][9][10]

Table 2: Example HPLC Method Parameters for Tigecycline Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water, pH 3.5) and an organic modifier (e.g., acetonitrile). A common ratio is 80:20 (aqueous:organic).
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 250 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness.[8][9]

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. The following diagram and table outline a typical forced degradation workflow and stress conditions for Tigecycline.[8]

Forced Degradation Workflow Forced Degradation Study Workflow Start Start Prepare_Sample Prepare this compound solution Start->Prepare_Sample Stress_Conditions Apply Stress Conditions Prepare_Sample->Stress_Conditions Neutralize Neutralize (for acid/base hydrolysis) Stress_Conditions->Neutralize Acid/Base Dilute Dilute to appropriate concentration Stress_Conditions->Dilute Other Neutralize->Dilute HPLC_Analysis Analyze by stability-indicating HPLC Dilute->HPLC_Analysis End End HPLC_Analysis->End

Caption: A workflow for conducting forced degradation studies on this compound.

Table 3: Recommended Forced Degradation Conditions for Tigecycline

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 N HCl at room temperature for 24 hours
Base Hydrolysis 0.1 N NaOH at room temperature for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 40°C in a hot air oven for 4 hours
Photolytic Degradation Exposure to UV light for 4 hours

After exposure to the stress conditions, samples should be appropriately neutralized (for acid and base hydrolysis) and diluted before analysis by a validated stability-indicating HPLC method.[8]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. While specific quantitative data for the deuterated form is limited, the information available for unlabeled Tigecycline offers a reliable starting point for experimental design. The detailed protocols for solubility and stability testing, along with the visual workflows, are intended to equip scientists with the necessary tools to confidently handle and analyze this important analytical standard. As with any experimental work, it is recommended to perform in-house verification of solubility and stability under the specific conditions of your laboratory.

References

An In-Depth Technical Guide to the Mechanism of Action of Tigecycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, the first clinically approved member of the glycylcycline class of antibiotics, represents a significant advancement in combating bacterial infections, particularly those caused by multidrug-resistant pathogens. Its unique mechanism of action, centered on the inhibition of bacterial protein synthesis, allows it to overcome common tetracycline resistance mechanisms. This technical guide provides a comprehensive overview of the molecular interactions, biochemical effects, and structural basis of tigecycline's activity. It is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of the key processes involved.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] Like its tetracycline predecessors, tigecycline binds to the 30S ribosomal subunit.[1][2][3] However, the addition of a glycylamido moiety at the 9-position of the minocycline core structure enhances its binding affinity and expands its spectrum of activity.[1]

The primary mechanism involves the steric hindrance of aminoacyl-tRNA (aa-tRNA) binding to the A-site of the ribosome.[2][3][4] By occupying this critical site, tigecycline effectively prevents the incorporation of new amino acids into the elongating polypeptide chain, thereby halting protein synthesis.[1][3]

A key feature of tigecycline is its ability to evade the two major mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[3] The bulky N,N-dimethylglycylamido group is thought to sterically hinder the binding of ribosomal protection proteins, such as Tet(M), which would otherwise dislodge the antibiotic from the ribosome.[5] Furthermore, this structural modification makes tigecycline a poor substrate for the efflux pumps that actively transport older tetracyclines out of the bacterial cell.

Recent studies have also suggested that tigecycline may have a secondary effect on the initiation phase of protein synthesis. It has been shown to induce a compact conformation of Initiation Factor 3 (IF3) on the 30S ribosomal subunit, which could further contribute to its overall inhibitory effect on protein production.

Molecular Interactions and Structural Basis

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided detailed insights into the interaction of tigecycline with the bacterial ribosome.

Tigecycline binds to a primary site on the 30S subunit, located in a pocket formed by helices h31 and h34 of the 16S rRNA.[4][5] A critical interaction involves the stacking of the 9-t-butylglycylamido moiety of tigecycline with the nucleobase C1054 of the 16S rRNA.[4][5] This interaction is believed to be a key contributor to the enhanced potency of tigecycline compared to older tetracyclines.[5] Additionally, tigecycline's A ring coordinates a magnesium ion, which facilitates an indirect interaction with the phosphate backbone of G966 in helix h31.[5]

dot

cluster_ribosome 30S Ribosomal Subunit A_site A-Site h31 16S rRNA (h31) h34 16S rRNA (h34) Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Inhibits G966 G966 C1054 C1054 Tigecycline Tigecycline Tigecycline->A_site Binds to Tigecycline->C1054 Stacks with Tigecycline->G966 Indirectly interacts via Mg2+ aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding blocked start Start prepare_mix Prepare IVT Reaction Mix (E. coli lysate, buffers, amino acids) start->prepare_mix add_template Add DNA Template (e.g., pGFP) prepare_mix->add_template add_antibiotic Add Tigecycline (Varying Concentrations) add_template->add_antibiotic incubate Incubate at 37°C add_antibiotic->incubate measure Measure Reporter Signal (GFP Fluorescence or Radioactivity) incubate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end Tigecycline Tigecycline Ribosome Ribosome Tigecycline->Ribosome Binds to Efflux_Pump Efflux_Pump Tigecycline->Efflux_Pump Substrate for Enzymatic_Inactivation Enzymatic_Inactivation Tigecycline->Enzymatic_Inactivation Target for Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to Efflux_Pump->Tigecycline Expels from cell Enzymatic_Inactivation->Tigecycline Inactivates Ribosomal_Protection Ribosomal_Protection Ribosomal_Protection->Ribosome Ineffective against Tigecycline Binding

References

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling, the strategic incorporation of isotopes into drug molecules, stands as a cornerstone of modern drug development. This powerful technique provides an unparalleled window into the metabolic fate of new chemical entities within a biological system. By tracing the journey of a drug from administration to excretion, researchers can gather critical data on its absorption, distribution, metabolism, and excretion (ADME) properties, thereby informing safety, efficacy, and dosage decisions. This technical guide delves into the core principles, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies, offering a comprehensive resource for professionals in the field.

Core Principles of Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms of a drug molecule with their corresponding isotopes. Isotopes are variants of a particular chemical element that differ in neutron number. While they share the same chemical properties, their difference in mass allows them to be distinguished from their more abundant, naturally occurring counterparts. This distinction is the foundation of their utility as tracers in biological systems.

There are two primary categories of isotopes used in drug metabolism studies:

  • Stable Isotopes: These non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are the most commonly used in modern drug metabolism research. Their key advantage is safety, as they do not emit radiation, making them suitable for use in human studies, including those involving vulnerable populations.[1] The subtle mass difference introduced by stable isotopes is readily detectable by high-sensitivity analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Radioactive Isotopes (Radioisotopes): Isotopes like carbon-14 (¹⁴C) and tritium (³H) undergo radioactive decay, emitting radiation that can be easily detected and quantified.[2] This high sensitivity makes them invaluable for tracing minute quantities of a drug and its metabolites, particularly in early-stage preclinical studies.[2] However, their use in humans is more restricted due to safety considerations related to radiation exposure.

The choice between stable and radioactive isotopes depends on the specific objectives of the study, the stage of drug development, and regulatory requirements.

Key Applications in Drug Metabolism

Isotopic labeling is instrumental across the entire spectrum of ADME studies:

  • Absorption: By administering an isotopically labeled drug, researchers can precisely quantify the extent and rate of its absorption into the systemic circulation.

  • Distribution: The labeled drug can be tracked to various tissues and organs, providing a detailed map of its distribution throughout the body. This is crucial for understanding target engagement and potential off-target toxicities.

  • Metabolism: The primary application of isotopic labeling is in the identification and quantification of drug metabolites. As the parent drug is chemically transformed by enzymes in the body, the isotopic label is carried over to the resulting metabolites, allowing for their unambiguous detection and structural elucidation.[1]

  • Excretion: The routes and rates of elimination of the drug and its metabolites from the body, whether through urine, feces, or other pathways, can be accurately determined by monitoring the excretion of the isotopic label.

Quantitative Data in Isotopic Labeling Studies

The quantitative data generated from isotopic labeling studies are fundamental to understanding a drug's pharmacokinetic (PK) profile. This data is often summarized in tables to facilitate comparison and interpretation.

ParameterDescriptionTypical Value RangeAnalytical Technique
Isotopic Purity / Enrichment The percentage of the labeled isotope in the drug substance.≥98%Mass Spectrometry, NMR
Specific Activity (for Radioisotopes) The amount of radioactivity per unit mass of the labeled compound.Varies depending on the isotope and synthesisLiquid Scintillation Counting
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.0 - 100%LC-MS/MS
Clearance (CL) The volume of plasma cleared of the drug per unit time.Varies widely depending on the drug and patient populationLC-MS/MS
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Varies widely depending on the drug's tissue distributionLC-MS/MS
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Varies widely depending on the drug's metabolism and excretionLC-MS/MS

Table 1: Key Pharmacokinetic Parameters Determined Using Isotopic Labeling. This table summarizes some of the critical pharmacokinetic parameters that are determined in drug metabolism studies using isotopically labeled compounds. The values for these parameters can vary significantly depending on the specific drug, the patient population, and the route of administration.

A direct comparison of the primary analytical techniques used in these studies highlights their respective strengths and weaknesses:

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)[3]
Resolution HighVery High
Metabolite Identification Requires fragmentation and database matchingCan provide detailed structural information
Quantification Excellent with isotope dilutionGood, can be absolute without a standard
Sample Throughput HighLow
In vivo/In situ capability LimitedYes (Magnetic Resonance Spectroscopy)

Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy in Drug Metabolism Studies. This table provides a comparative overview of the two primary analytical techniques employed in the analysis of isotopically labeled compounds in drug metabolism research.

The following table presents example pharmacokinetic data from a study that utilized a stable isotope-labeled drug administered to human subjects, illustrating the type of quantitative data generated.

ParameterMedian Value (Range)
Oral Clearance Rate (CL/F) (L/h)0.712 (0.244–2.91)[4]
Apparent Volume of Distribution (V/F) (L)164.9
Time to Peak Concentration (Tmax) (h)4[4]
Dose-Normalized Peak Concentration (Cmax) (ng/L/μg)7.5[4]
Half-life (t½) (h)172.2[4]

Table 3: Example Pharmacokinetic Parameters from a Stable Isotope Co-administration Study. This table shows a selection of pharmacokinetic parameters determined for the thyroid hormone levothyroxine following the oral administration of a ¹³C-labeled version to healthy volunteers.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for generating high-quality, reproducible data in drug metabolism studies.

Protocol 1: In Vivo Stable Isotope Labeling and LC-MS/MS Analysis

Objective: To determine the pharmacokinetic profile and identify major metabolites of a drug candidate in a preclinical animal model.

Methodology:

  • Synthesis of Labeled Compound: Synthesize the drug candidate with a stable isotope label (e.g., ¹³C or ²H) at a metabolically stable position. The isotopic purity should be ≥98%.

  • Animal Dosing: Administer the labeled drug to the animal model (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection). A parallel group receives the unlabeled drug as a control.

  • Sample Collection: Collect biological samples (blood, urine, and feces) at predetermined time points over a 24-48 hour period.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (a structurally similar compound, often a stable isotope-labeled analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification of the parent drug and its predicted metabolites. A full scan MS analysis can be performed to screen for unknown metabolites.

  • Data Analysis:

    • Construct a calibration curve using standards of the unlabeled drug and its metabolites.

    • Calculate the concentration of the parent drug and its metabolites in each sample using the internal standard method.

    • Determine pharmacokinetic parameters (AUC, Cmax, t½, etc.) using appropriate software.

Protocol 2: In Vitro Metabolism Study with Radioisotope Labeling

Objective: To investigate the metabolic stability and identify the primary metabolic pathways of a drug candidate using human liver microsomes.

Methodology:

  • Synthesis of Labeled Compound: Synthesize the drug candidate with a ¹⁴C label at a metabolically stable position.

  • Incubation with Liver Microsomes:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), the ¹⁴C-labeled drug (final concentration 1 µM), and NADPH regenerating system in a phosphate buffer (pH 7.4).

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation:

    • Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

  • Analysis by HPLC with Radiometric Detection:

    • Inject the supernatant onto an HPLC system equipped with a radiometric detector.

    • Separate the parent drug and its metabolites using a C18 column with a suitable mobile phase gradient.

    • The radiometric detector will detect the ¹⁴C-labeled compounds as they elute from the column.

  • Data Analysis:

    • Integrate the peaks in the radiochromatogram to determine the percentage of the parent drug remaining at each time point.

    • Calculate the in vitro half-life and intrinsic clearance of the drug.

    • Collect the fractions corresponding to the metabolite peaks for further structural elucidation by mass spectrometry.

Protocol 3: NMR Sample Preparation for Metabolomics

Objective: To prepare biological samples for the analysis of drug metabolites using NMR spectroscopy.

Methodology:

  • Sample Collection: Collect biofluids (e.g., urine, plasma) or tissues from subjects administered an isotopically labeled drug.

  • Urine Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 13,000 rpm for 10 minutes to remove any particulate matter.

    • To 540 µL of the urine supernatant, add 60 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

    • Vortex briefly and transfer to a 5 mm NMR tube.

  • Plasma/Serum Sample Preparation:

    • Thaw frozen plasma or serum samples.

    • To remove proteins, use an ultrafiltration device with a 3 kDa molecular weight cutoff. Centrifuge according to the manufacturer's instructions.

    • Alternatively, perform a methanol extraction: add 2 parts cold methanol to 1 part plasma, vortex, and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in NMR buffer.

    • Add the prepared sample to an NMR tube with the D₂O-based buffer and internal standard as described for urine.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a standard one-dimensional pulse sequence with water suppression (e.g., NOESYPR1D).

    • Key parameters to set include the spectral width, number of scans, acquisition time, and relaxation delay.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Identify metabolites by comparing the chemical shifts and coupling patterns to spectral databases (e.g., HMDB, BMRB) and to the spectra of authentic standards.

    • Quantify metabolites by integrating the area of their characteristic peaks relative to the internal standard.

Mandatory Visualizations

Diagrams are essential for visualizing the complex workflows and pathways involved in drug metabolism studies.

ADME_Workflow cluster_preclinical Preclinical Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Synthesis Isotopically Labeled Drug Synthesis Dosing Animal Dosing (e.g., Rat, Mouse) Synthesis->Dosing Collection Sample Collection (Blood, Urine, Feces) Dosing->Collection Preparation Sample Preparation (Extraction, Cleanup) Collection->Preparation Analysis Instrumental Analysis (LC-MS/MS or NMR) Preparation->Analysis Data Data Processing & Quantification Analysis->Data PK Pharmacokinetic Modeling Data->PK Metabolite_ID Metabolite Identification Data->Metabolite_ID Report Final Report PK->Report Metabolite_ID->Report Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (Lipophilic) Oxidation Oxidation Drug->Oxidation Reduction Reduction Drug->Reduction Hydrolysis Hydrolysis Drug->Hydrolysis Excretion Excretion (Urine, Feces) Drug->Excretion Phase1_Metabolite Phase I Metabolite (More Polar) Oxidation->Phase1_Metabolite Reduction->Phase1_Metabolite Hydrolysis->Phase1_Metabolite Glucuronidation Glucuronidation Phase1_Metabolite->Glucuronidation Sulfation Sulfation Phase1_Metabolite->Sulfation Acetylation Acetylation Phase1_Metabolite->Acetylation Phase1_Metabolite->Excretion Phase2_Metabolite Phase II Metabolite (Highly Water-Soluble) Glucuronidation->Phase2_Metabolite Sulfation->Phase2_Metabolite Acetylation->Phase2_Metabolite Phase2_Metabolite->Excretion

References

Methodological & Application

Application Note and Protocol for the Quantification of Tigecycline in Human Plasma Using LC-MS/MS with Tigecycline-D9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of tigecycline in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Tigecycline-D9, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Tigecycline is a glycylcycline antibiotic effective against a broad spectrum of multidrug-resistant bacteria.[1] Accurate measurement of its concentration in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy while minimizing potential toxicity. This application note describes a validated LC-MS/MS method for the determination of tigecycline in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing. The method involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample receipt to final data analysis.

Tigecycline Quantification Workflow plasma_sample Human Plasma Sample Collection & Storage (-80°C) sample_prep Sample Preparation: - Thaw Sample - Add this compound (IS) - Protein Precipitation (Acetonitrile) - Vortex & Centrifuge plasma_sample->sample_prep supernatant_transfer Supernatant Transfer to Autosampler Vial sample_prep->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis: - Injection - Chromatographic Separation - Mass Spectrometric Detection (MRM) supernatant_transfer->lc_ms_analysis data_processing Data Processing: - Peak Integration - Concentration Calculation (using Calibration Curve) lc_ms_analysis->data_processing report_generation Report Generation: - Quantitative Results - Quality Control Checks data_processing->report_generation

Caption: Experimental workflow for tigecycline quantification.

Materials and Reagents

  • Tigecycline reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: HSS T3 (2.1 x 100 mm, 3.5 µm) or equivalent C18 column[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Tigecycline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tigecycline reference standard in ultrapure water.[1]

  • This compound Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water.[1]

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with ultrapure water.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate tigecycline working solutions to achieve final concentrations in the desired linear range (e.g., 50 to 5000 ng/mL).[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution and vortex for 20 seconds.[1]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters [1]

ParameterValue
Column HSS T3 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Elution Isocratic: 80% A and 20% B
Column Temperature 30°C
Injection Volume 3 µL
Run Time Approximately 2 minutes

Mass Spectrometry Parameters [1]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Source Temperature 550°C

MRM Transitions [1][2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tigecycline 586.4513.320
This compound (IS) 595.5514.342

Method Validation Summary

The described method has been validated according to regulatory guidelines.[1][2] A summary of the validation parameters is presented below.

Quantitative Data Summary

Validation ParameterResult
Linearity Range 50 - 5000 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 7.2%[1]
Inter-day Precision (%CV) < 9.27%[2]
Accuracy 93.4% to 101.8%[1]
Matrix Effect (IS-normalized) 87% to 104%[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of tigecycline in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the robustness and accuracy of the method, making it highly suitable for clinical and research applications.

References

Application Notes and Protocols for the Determination of Tigecycline in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against various multidrug-resistant bacteria.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring, especially in critically ill patients.[2] This document provides detailed application notes and protocols for the quantitative analysis of tigecycline in different biological samples using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.

I. Analytical Methodologies

Two primary analytical techniques are commonly employed for the quantification of tigecycline in biological matrices: HPLC-UV and LC-MS/MS. While HPLC-UV methods are available, LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially for samples with low tigecycline concentrations.[1]

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV methods are suitable for determining tigecycline in bulk drug and parenteral dosage forms.[3][4] However, their sensitivity may be limited for biological samples with low drug concentrations.[1]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying tigecycline in complex biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and various tissues due to its high sensitivity, selectivity, and short analysis time.[2][5][6][7]

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the analytical method used. The primary goal is to remove proteins and other interfering substances.

Protocol 1: Protein Precipitation for Plasma, Serum, and Cerebrospinal Fluid (CSF)

This is a simple and rapid method suitable for LC-MS/MS analysis.[8][9]

Materials:

  • Biological sample (plasma, serum, or CSF)

  • Internal Standard (IS) solution (e.g., tigecycline-d9, 9-amino minocycline, or minocycline)[2][5][8][9][10]

  • Precipitating agent: Acetonitrile or methanol[2][8][11]

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette a known volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.

  • Add a specified volume of the IS solution.

  • Add a larger volume (typically 3-4 times the sample volume) of the cold precipitating agent (e.g., 300 µL of acetonitrile).

  • Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[11]

Protocol 2: On-Line Solid-Phase Extraction (SPE) for Cell Lysates

This method is effective for cleaning up complex samples like cell lysates and can be automated.[1]

Materials:

  • Cell lysate sample

  • Internal Standard (IS) solution (e.g., oxytetracycline)[1]

  • Ammonium sulfate[1]

  • On-line SPE system with a suitable cartridge (e.g., Acclaim™ PolarAdvantage II)[1]

Procedure:

  • To the cell lysate, add ammonium sulfate to a final concentration of 75% saturation to precipitate proteins.[1]

  • Add the IS solution to the sample.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

  • The on-line SPE system will automatically load the sample onto the SPE cartridge, wash away salts and interferences, and then elute the analyte and IS onto the analytical column.

Protocol 3: Homogenization and Extraction for Tissue Samples

This protocol is designed for the extraction of tigecycline from solid tissues.[6][11]

Materials:

  • Tissue sample (e.g., skin, lung, bone)[6][11]

  • Stabilizing agent (optional, depending on tissue)[6]

  • Homogenization buffer/solvent (e.g., strong acidic-methanol extraction solvent)[6]

  • Homogenizer

  • Centrifuge

Procedure:

  • Accurately weigh the tissue sample.

  • Add a stabilizing agent if necessary.[6]

  • Add a specific volume of homogenization buffer.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Centrifuge the homogenate at high speed.

  • Collect the supernatant for further clean-up (e.g., protein precipitation or SPE) or direct injection if the extract is clean enough.

Experimental Workflow for Tigecycline Analysis in Biological Matrices

experimental_workflow sample Biological Sample (Plasma, Serum, Tissue, etc.) prep Sample Preparation sample->prep sub_prep Protein Precipitation or Solid-Phase Extraction (SPE) or Homogenization prep->sub_prep analysis LC-MS/MS or HPLC-UV Analysis prep->analysis data Data Acquisition and Processing analysis->data results Quantitative Results data->results

Caption: General experimental workflow for tigecycline analysis.

B. Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical instrument parameters for both HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Kromasil ODS C18 (150x4.6mm, 5µm)[3]C18 (250 x 4.6 mm, 5µm)[4]Luna C18 (250 x 4.6 mm)[12][13]
Mobile Phase Buffer:Acetonitrile (83:17 v/v)[3]Acetonitrile:0.1% Acetic Acid (20:80)[4]Sodium phosphate & oxalic acid buffer (pH 7.0):Acetonitrile (75:25 v/v)[12][13]
Flow Rate 1.2 mL/min[3]0.4 mL/min[4]1.0 mL/min[12][13]
Detection (UV) 247 nm[3]250 nm[4]280 nm[12][13]
Run Time 14 min[3]~5 min[4]~8.6 min[12][13]

Table 2: LC-MS/MS Chromatographic and Mass Spectrometric Conditions

ParameterCondition 1Condition 2Condition 3
Column HSS T3 (2.1x100mm, 3.5µm)[2]Waters Acquity UPLC BEH-C18 (2.1x50mm, 1.7µm)[8]SHIMADZU AQ-C18[9]
Mobile Phase A 0.1% Formic acid with 5mM Ammonium acetate in Water[2]0.2% Formic acid with 10mM Ammonium formate in Water[8]Water
Mobile Phase B Acetonitrile[2]Acetonitrile[8]Acetonitrile
Flow Rate 0.3 mL/min[2]0.25 mL/min[8]Not Specified
Ionization Mode ESI Positive[2]ESI Positive[8]ESI Positive[9]
MRM Transition (Tigecycline) m/z 586.4 ⟶ 513.3[2]m/z 586.2 ⟶ 513.1[8]m/z 586.3 ⟶ 513.2[9]
MRM Transition (IS - this compound) m/z 595.5 ⟶ 514.3[2]m/z 595.1 ⟶ 514.0[8]N/A
MRM Transition (IS - Minocycline) N/AN/Am/z 458.0 ⟶ 441.0[9]

Signaling Pathway for Mass Spectrometric Detection

mass_spec_pathway lc_eluent LC Eluent (Tigecycline + IS) esi Electrospray Ionization (ESI+) lc_eluent->esi precursor Precursor Ion Selection (e.g., m/z 586.3 for Tigecycline) esi->precursor cid Collision-Induced Dissociation (CID) precursor->cid product Product Ion Selection (e.g., m/z 513.2 for Tigecycline) cid->product detector Detector product->detector

Caption: LC-MS/MS detection pathway for tigecycline.

III. Method Validation

A comprehensive validation of the analytical method is essential to ensure reliable and reproducible results. The validation should be performed according to the International Conference on Harmonisation (ICH) guidelines or other relevant regulatory standards.[14]

Table 3: Summary of Method Validation Parameters from Literature

ParameterHPLC-UVLC-MS/MS
Linearity Range 40-60 µg/mL (r² = 0.9999)[3] 50-150 µg/mL (r = 0.999)[4] 40-100 µg/mL (r² = 0.9997)[12][13] 5-40 µg/mL (R² > 0.999)[14]50-5000 ng/mL[2] 10-5000 ng/mL[8] 20-2000 ng/mL (Plasma & BALF)[9] 25-2000 ng/mL (Plasma)[5] 250-100,000 ng/mL (CSF)[5]
Accuracy (% Recovery) 100.92%[3] 98.0-102.0%[4] 99.01% (bias < 1.81%)[12][13]93.4-101.8%[2] 90.06-107.13%[8]
Precision (% RSD) Intra-day: 0.54%[3] Inter-day: 0.28%[3] < 1%[4]< 7.2%[2] < 9.27%[8]
Limit of Detection (LOD) 1.8 µg/mL[3] 5 µg/mL[4] 1.67 µg/mL[12][13]Not explicitly stated in these terms in all sources.
Limit of Quantification (LOQ) 5.42 µg/mL[3] 14 µg/mL[4] 5.05 µg/mL[12][13]50 ng/mL[2] 10 ng/mL[8] 20 ng/mL[9] 25 ng/mL[5]
Stability Stable under various stress conditions (acid, base, oxidation, photo, thermal).[4][12]Stable under all tested conditions.[5]

IV. Conclusion

The protocols and data presented provide a comprehensive guide for the development and validation of analytical methods for tigecycline in various biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the required sensitivity and the complexity of the sample matrix. For therapeutic drug monitoring and pharmacokinetic studies in clinical settings, the high sensitivity and selectivity of LC-MS/MS make it the superior choice. Proper method validation is critical to ensure the accuracy and reliability of the data generated.

References

Preparation of Tigecycline-D9 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Tigecycline-D9 stock and working solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.

Introduction

This compound is the deuterated form of Tigecycline, a broad-spectrum glycylcycline antibiotic. In quantitative analysis, this compound serves as an ideal internal standard for the determination of Tigecycline concentrations in various biological matrices. The use of a stable isotope-labeled internal standard is a critical practice in LC-MS/MS to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.

Proper preparation of stock and working solutions of this compound is paramount for the reliability of the entire analytical workflow. This note provides essential information on solubility, stability, and detailed protocols for solution preparation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number2699607-86-6
Molecular FormulaC₂₉H₃₀D₉N₅O₈
Formula Weight594.7 g/mol
Purity≥99% deuterated forms (d₁-d₉)

Table 2: Solubility of this compound

SolventSolubility
DMSOSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
WaterSlightly Soluble[1][2]; a concentration of 0.5 mg/mL in ultrapure water has been successfully prepared[3].

Table 3: Stability and Storage of this compound

FormStorage TemperatureStability
Solid-20°C≥ 4 years[1]
Stock Solution in DMSO-20°CUp to 1 month
Stock Solution in DMSO-80°CUp to 6 months

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL in DMSO)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Transfer the weighed this compound to a clean, dry amber glass vial.

  • Using a calibrated micropipette, add the calculated volume of DMSO to achieve a final concentration of 1 mg/mL. For 1 mg of this compound, add 1 mL of DMSO.

  • Securely cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C as per the stability data in Table 3.

Preparation of this compound Stock Solution (500 µg/mL in Ultrapure Water)

This protocol is based on a validated LC-MS/MS method and is suitable for applications where an aqueous stock solution is preferred.[3]

Materials:

  • This compound (solid)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer or sonicator

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature.

  • Accurately weigh 1 mg of this compound.

  • Transfer the weighed solid to a 2 mL volumetric flask.

  • Add a small amount of ultrapure water to the flask to dissolve the solid.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Bring the solution to the final volume of 2 mL with ultrapure water.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to a labeled amber vial for storage.

  • Store the aqueous stock solution at ≤ -20°C. It is recommended to prepare fresh aqueous solutions or use them within a short period due to the potential for lower stability compared to DMSO stocks.

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to a final concentration appropriate for the analytical method. The following is an example protocol for preparing a 1 µg/mL working solution.

Materials:

  • This compound stock solution (1 mg/mL or 500 µg/mL)

  • Diluent (e.g., methanol, acetonitrile, water, or a mixture, compatible with the analytical method)

  • Calibrated micropipettes and sterile tips

  • Microcentrifuge tubes or amber vials

Procedure:

  • Thaw the this compound stock solution and vortex briefly to ensure homogeneity.

  • Perform a serial dilution to achieve the desired working concentration. For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock:

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean tube.

    • Add 990 µL of the diluent to the tube.

    • Vortex thoroughly. This results in a 10 µg/mL intermediate solution.

    • Pipette 100 µL of the 10 µg/mL intermediate solution into a new tube.

    • Add 900 µL of the diluent.

    • Vortex thoroughly to obtain the 1 µg/mL working solution.

  • Label the working solution appropriately.

  • Working solutions should be prepared fresh daily for optimal performance. If storage is necessary, store in tightly sealed amber vials at 2-8°C for short-term use or at -20°C for longer periods, though stability under these conditions should be validated.

Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_stock Stock Solution Preparation (1 mg/mL in DMSO) weigh 1. Weigh 1 mg this compound transfer 2. Transfer to Amber Vial weigh->transfer add_dmso 3. Add 1 mL DMSO transfer->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve store_stock 5. Store at -20°C / -80°C dissolve->store_stock G cluster_working Working Solution Preparation (1 µg/mL) stock Start: 1 mg/mL Stock Solution intermediate Prepare 10 µg/mL Intermediate Solution stock->intermediate 1:100 Dilution working Prepare 1 µg/mL Working Solution intermediate->working 1:10 Dilution use Use in Assay working->use

References

Application Note: Quantitative Analysis of Tigecycline and Tigecycline-D9 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Tigecycline and its deuterated internal standard, Tigecycline-D9, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a simple protein precipitation step for sample preparation followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) mass spectrometry. This robust and reproducible workflow is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against various multidrug-resistant bacteria.[1][2] Accurate and reliable quantification of Tigecycline in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. This document outlines a validated LC-MS/MS method for the determination of Tigecycline in human plasma, utilizing this compound as the internal standard (IS) to ensure high precision and accuracy.[1][3][4][5]

Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, with detection performed using multiple reaction monitoring (MRM). The optimized precursor and product ion transitions for Tigecycline and this compound are summarized below.

Table 1: Mass Spectrometry Parameters for Tigecycline and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (eV)Collision Energy (eV)
Tigecycline586.2 - 586.4513.1 - 513.352 - 13520 - 30
This compound (IS)595.1 - 595.5514.0 - 514.370 - 13530 - 42

Note: The optimal declustering potential and collision energy may vary depending on the mass spectrometer used and should be optimized accordingly.[1][2]

Experimental Protocol

This protocol describes the procedure for the preparation and analysis of human plasma samples for the quantification of Tigecycline.

Materials and Reagents
  • Tigecycline reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Preparation of Solutions
  • Tigecycline Stock Solution (1 mg/mL): Accurately weigh and dissolve Tigecycline in ultrapure water.[1]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Standard and Quality Control (QC) Solutions: Prepare serial dilutions of the Tigecycline stock solution in ultrapure water to create calibration curve standards and QC samples at various concentrations.[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution with ultrapure water to the desired concentration.[1]

Sample Preparation
  • Thaw plasma samples at room temperature.[1]

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.[1]

  • Add 20 µL of the internal standard working solution and vortex for 20 seconds.[1]

  • Add 200 µL of acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.[1]

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography Conditions

The following are typical LC conditions that can be adapted based on the specific instrumentation.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnHSS T3 (2.1 x 100 mm, 3.5 µm) or equivalent C18 column[1][4]
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Acetate[1][4]
Mobile Phase BAcetonitrile[1]
Flow Rate0.3 mL/min[1]
Injection Volume3 µL[1]
Column Temperature40°C
ElutionIsocratic or Gradient

Note: An isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B has been shown to be effective.[1]

Mass Spectrometry Conditions

Table 3: Mass Spectrometer Settings

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Scan TypeMultiple Reaction Monitoring (MRM)[1]
Ion Source Temperature550°C[1]
Ion Spray Voltage4500 V[1]

Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Tigecycline to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The linearity of the method is generally observed in the range of 50-5000 ng/mL.[1]

  • Quality Control: Analyze QC samples at low, medium, and high concentrations in triplicate to ensure the accuracy and precision of the assay. The accuracy should be within 85-115% (80-120% for the lower limit of quantification) and the precision (%CV) should not exceed 15% (20% for the LLOQ).[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of Tigecycline in human plasma.

Tigecycline_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add this compound IS (20 µL) plasma->is_addition vortex1 Vortex (20s) is_addition->vortex1 ppt Add Acetonitrile (200 µL) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (12,000 rpm, 15 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Calculate Tigecycline Concentration calibration_curve->concentration_calc

Caption: LC-MS/MS workflow for Tigecycline analysis.

References

Application Notes and Protocols for the Chromatographic Separation of Tigecycline and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation and quantification of tigecycline and its primary metabolites. The methodologies outlined are based on established high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development.

Introduction

Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against various multidrug-resistant bacteria. It functions by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit. Understanding the in vivo behavior of tigecycline requires robust analytical methods to quantify the parent drug and its metabolites in biological matrices. Tigecycline is not extensively metabolized; the primary metabolites include a glucuronide conjugate, an N-acetyl metabolite, and a tigecycline epimer.

Chromatographic Methods Overview

The separation of tigecycline and its metabolites is predominantly achieved using reversed-phase chromatography. LC-MS/MS is the most common detection method due to its high sensitivity and selectivity, which is essential for measuring the low concentrations typically found in biological samples.

Key Considerations for Method Development:
  • Sample Preparation: Due to the complexity of biological matrices, proper sample preparation is critical. Protein precipitation is a straightforward and widely used technique, while solid-phase extraction (SPE) can provide cleaner extracts and improved sensitivity.

  • pH of Mobile Phase: Tigecycline's stability and chromatographic behavior are sensitive to the pH of the mobile phase. Acidic conditions, often using formic acid, are typically employed to achieve good peak shape and resolution.

  • Chelating Agents: Tigecycline can form complexes with metal ions, which can lead to peak tailing. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can mitigate this issue.

Experimental Protocols

Protocol 1: UPLC-MS/MS for Tigecycline in Human Plasma

This protocol is adapted from a validated method for the determination of tigecycline in human plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., tigecycline-d9).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase A.
  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

ParameterCondition
Chromatography System Waters Acquity UPLC® or equivalent
Column Waters Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.2% formic acid and 10 mM ammonium formate in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tigecycline: m/z 586.2 → 513.1; this compound (IS): m/z 595.1 → 514.0
Protocol 2: HPLC-UV for Tigecycline in a Cell Lysate

This protocol is based on a method for determining tigecycline in cell lysates, which can be adapted for in vitro studies.

1. Sample Preparation (On-Line SPE)

  • Centrifuge the cell lysate to remove cellular debris.
  • Use an on-line SPE system with a suitable SPE column to concentrate the analyte and remove interfering substances.
  • The analyte is then eluted from the SPE column onto the analytical column.

2. HPLC-UV Conditions

ParameterCondition
Chromatography System UltiMate 3000 x2 Dual RSLC system or equivalent
Analytical Column Acclaim C18
Mobile Phase Phosphate buffer/acetonitrile (85:15, v/v) with EDTA
Flow Rate 0.6 mL/min
Column Temperature 30°C
Detection UV absorbance at 247 nm
Injection Volume Large volume injection (e.g., 1500 µL) for increased sensitivity

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for tigecycline analysis.

Table 1: Performance of UPLC-MS/MS Method for Tigecycline in Human Plasma

ParameterValueReference
Linearity Range 10 - 5000 ng/mL
Intra-day Precision (CV%) < 9.27%
Inter-day Precision (CV%) < 9.27%
Accuracy (%) 90.06 - 107.13%
Lower Limit of Quantitation (LLOQ) 3 ng/mL (in serum)

Table 2: Performance of HPLC-MS/MS Method for Tigecycline in Chicken Muscle

ParameterValueReference
Linearity Range LOQ - 200 µg/kg
Recovery (%) 89 - 98%
Within-run Precision (RSD%) < 5.0%
Between-run Precision (RSD%) < 6.9%
Limit of Detection (LOD) 0.06 - 0.09 µg/kg

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of tigecycline in a biological matrix using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation UPLC/HPLC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Results Reporting quantification->reporting

Caption: General workflow for the analysis of tigecycline.

**Tigecycline

Troubleshooting & Optimization

Troubleshooting poor signal intensity for Tigecycline-D9 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Tigecycline-D9 in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during LC-MS/MS analysis, particularly focusing on poor signal intensity of the deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?

A poor or absent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, chromatographic conditions, mass spectrometer settings, and the stability of the internal standard itself. It is crucial to systematically investigate each of these areas to pinpoint the root cause.

Q2: How can my sample preparation method affect the this compound signal?

Sample preparation is a critical step that can significantly impact the signal intensity of your internal standard. Common pitfalls include:

  • Inefficient Protein Precipitation: Incomplete removal of proteins from plasma or serum samples can lead to ion suppression and a weaker signal. Acetonitrile is commonly used as a precipitating agent for Tigecycline analysis.[1][2][3]

  • Incorrect pH during Extraction: The stability and recovery of Tigecycline and its deuterated analog can be pH-dependent. Ensure the pH of your extraction solvent is optimized for maximum recovery.

  • Degradation during Sample Handling: Tigecycline is susceptible to oxidation and epimerization.[4][5] Exposure to light and elevated temperatures should be minimized. Samples should be stored in brown bottles at 4°C before analysis.[6]

Q3: What are the optimal LC-MS/MS parameters for this compound analysis?

Several validated methods have been published with specific parameters that have proven successful. Key parameters to consider are:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is universally used for Tigecycline analysis.[1][2][7]

  • Multiple Reaction Monitoring (MRM) Transitions: The most commonly reported ion transition for this compound is m/z 595.5 → 514.3.[1][3] Other transitions such as m/z 595.1 → 514.0 and m/z 595.3 → 514.3 have also been successfully used.[7][8]

  • Mobile Phase Composition: A mobile phase consisting of an aqueous component with a formic acid and/or ammonium acetate buffer and an organic component like acetonitrile is typical.[1][2][7] The pH of the mobile phase is important for good chromatography and signal intensity.[1]

Q4: Could the stability of my this compound standard be the issue?

Yes, the stability of Tigecycline is a known challenge and this also applies to its deuterated internal standard.[4][5][9] Tigecycline is sensitive to pH, light, and temperature.[4][5]

  • Stock Solution Stability: Prepare stock solutions in a solvent like methanol or ultrapure water and store them at low temperatures (e.g., -18°C) in the dark.[6][10] Freshly prepared working solutions are recommended.[10]

  • Autosampler Stability: The stability of Tigecycline in the autosampler should be evaluated. Keeping the autosampler temperature low (e.g., 10°C) can help prevent degradation during the analytical run.[11]

Q5: What is the "matrix effect" and how can it affect my this compound signal?

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][12] This can lead to poor accuracy and reproducibility. Using a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects, as it is expected to co-elute and experience similar ionization effects as the analyte.[13][14] However, significant ion suppression can still lead to a low signal for both the analyte and the internal standard.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity for your this compound internal standard.

Step 1: Verify Instrument Performance

  • System Suitability Test: Before running samples, perform a system suitability test by injecting a standard solution of this compound to ensure the LC-MS/MS system is performing correctly.

  • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[15]

Step 2: Evaluate Sample Preparation

  • Review Protocol: Double-check your sample preparation protocol against a validated method.

  • Protein Precipitation Efficiency: Ensure complete protein precipitation. Using a sufficient volume of cold acetonitrile is a common and effective method.[1][2][3]

  • Extraction Recovery: Perform an extraction recovery experiment to determine if the internal standard is being efficiently extracted from the matrix.

Step 3: Assess Chromatographic Conditions

  • Peak Shape: Examine the peak shape of the internal standard. Broad or split peaks can indicate chromatographic problems that need to be addressed.[15]

  • Retention Time: Ensure that this compound is eluting at the expected retention time and is well-separated from any interfering peaks.

  • Mobile Phase pH: Tigecycline is sensitive to the pH of the mobile phase.[1] An acidic mobile phase, often containing formic acid, is typically used to achieve good peak shape and sensitivity.[1][2]

Step 4: Check Mass Spectrometer Parameters

  • MRM Transitions: Confirm that you are using the correct and most sensitive MRM transition for this compound. The transition m/z 595.5 → 514.3 is widely reported.[1][3]

  • Source Parameters: Optimize ion source parameters such as gas flows, temperatures, and voltages to maximize the signal.[16]

Step 5: Investigate Internal Standard Stability

  • Fresh Preparations: Prepare fresh stock and working solutions of this compound.

  • Storage Conditions: Ensure that the standard is stored correctly (protected from light, at a low temperature) to prevent degradation.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published LC-MS/MS methods for Tigecycline analysis using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Tigecycline and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Tigecycline586.4513.3ESI (+)[1][3]
This compound595.5514.3ESI (+)[1][3]
Tigecycline586.2513.1ESI (+)[7]
This compound595.1514.0ESI (+)[7]
Tigecycline586.3513.2ESI (+)[8]
This compound595.3514.3ESI (+)[8]

Table 2: Liquid Chromatography Parameters

Column TypeMobile Phase AMobile Phase BFlow Rate (mL/min)Reference
HSS T3 (2.1 x 100 mm, 3.5 µm)0.1% formic acid and 5 mM ammonium acetate in waterAcetonitrile0.3[1][3]
Waters Acquity UPLC® BEH-C18 (2.1 x 50 mm, 1.7 µm)0.2% formic acid and 10 mM ammonium formate in waterAcetonitrile0.25[2][7]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a generalized procedure based on commonly cited methods.[1][2][3]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add a specific volume of this compound working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject a suitable volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Checks Initial Checks cluster_Investigation In-depth Investigation cluster_Resolution Resolution Start Poor this compound Signal Instrument_Performance Verify Instrument Performance (System Suitability, Tuning) Start->Instrument_Performance Standard_Integrity Check Standard Integrity (Age, Storage, Preparation) Instrument_Performance->Standard_Integrity If instrument is OK Resolution Signal Restored Instrument_Performance->Resolution Issue Found & Resolved Sample_Prep Evaluate Sample Preparation (Recovery, Matrix Effects) Standard_Integrity->Sample_Prep If standard is OK Standard_Integrity->Resolution Issue Found & Resolved LC_Method Review LC Method (Peak Shape, Retention Time, Mobile Phase) Sample_Prep->LC_Method If sample prep is OK Sample_Prep->Resolution Issue Found & Resolved MS_Parameters Optimize MS Parameters (MRM, Source Conditions) LC_Method->MS_Parameters If LC method is OK LC_Method->Resolution Issue Found & Resolved MS_Parameters->Resolution If parameters are optimized

Caption: Troubleshooting workflow for poor this compound signal intensity.

Sample_Prep_Workflow Start Plasma Sample Spike_IS Spike with this compound Start->Spike_IS Precipitate Add Acetonitrile (Protein Precipitation) Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Standard plasma sample preparation workflow for Tigecycline analysis.

References

Managing matrix effects in bioanalysis of tigecycline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of tigecycline. Our goal is to help you manage and mitigate matrix effects to ensure accurate and reliable quantification in various biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of tigecycline, particularly those related to matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Interaction of tigecycline with metal ions in the analytical system.[1] 2. Suboptimal mobile phase pH causing instability or secondary interactions.[1][2] 3. Inappropriate column chemistry.1. Add a chelating agent like EDTA to the mobile phase to prevent the formation of metal-tigecycline complexes.[1] 2. Optimize the mobile phase pH. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used.[2][3] 3. Use a C18 column, which has been shown to provide good separation.[3][4]
Inconsistent Results (Poor Precision & Accuracy) 1. Significant matrix effects (ion suppression or enhancement).[5][6][7] 2. Instability of tigecycline in the biological matrix or during sample processing.[1][8] 3. Inefficient or variable sample extraction.1. Optimize the sample preparation method to remove interfering matrix components. Protein precipitation is a common and effective method.[2][3][4] 2. Use a stable isotope-labeled internal standard (e.g., tigecycline-d9) to compensate for matrix effects and variability.[2][9] 3. Ensure samples are processed promptly and stored at appropriate temperatures (-80°C) to minimize degradation.[2] Acidify the sample to improve stability.[1]
Low Analyte Response (Sensitivity Issues) 1. Ion suppression from co-eluting matrix components, such as phospholipids.[6][10] 2. Suboptimal ionization parameters in the mass spectrometer. 3. Inefficient sample clean-up leading to source contamination.1. Adjust chromatographic conditions to separate tigecycline from the ion-suppressing regions of the chromatogram.[6] 2. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for tigecycline.[2] 3. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), if protein precipitation is insufficient.[10][11]
High Analyte Response in Blank Samples (Carryover) 1. Adsorption of tigecycline onto surfaces in the LC system. 2. Insufficient washing of the injection port and needle between samples.1. Use a strong wash solution for the autosampler. 2. Inject blank samples after high-concentration samples to assess and mitigate carryover.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact tigecycline bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting components in the sample matrix.[6][7] In the bioanalysis of tigecycline, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[6][7] Common sources of matrix effects in plasma include phospholipids and salts.[6]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: The most common method is the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two values, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF less than 1 suggests ion suppression, while an MF greater than 1 indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for tigecycline?

A3: Protein precipitation is a widely used, simple, and effective method for preparing plasma samples for tigecycline analysis.[2][3][4] Acetonitrile is commonly used as the precipitating agent.[2] This technique removes a significant portion of proteins, which can be a source of matrix interference. For more complex matrices or if significant matrix effects persist, solid-phase extraction (SPE) may provide a cleaner extract.[10][11]

Q4: Is an internal standard necessary for tigecycline bioanalysis?

A4: Yes, the use of a suitable internal standard (IS) is highly recommended to ensure accuracy and precision.[6] A stable isotope-labeled (SIL) internal standard, such as this compound, is ideal as it has nearly identical chemical and physical properties to tigecycline and will be similarly affected by matrix components, thus effectively compensating for any variations.[2][9]

Q5: How does the stability of tigecycline affect bioanalysis, and how can it be managed?

A5: Tigecycline is susceptible to degradation, particularly through oxidation and epimerization, which can be influenced by pH and temperature.[1][8] To manage this, it is crucial to keep samples at low temperatures (e.g., -80°C) and to process them in a timely manner.[2] The addition of a stabilizing agent or acidification of the sample matrix can also help to minimize degradation.[1][12]

Q6: Can hemolyzed or lipemic plasma samples affect the analysis of tigecycline?

A6: Yes, hemolyzed and lipemic samples can introduce additional interfering substances that may alter the matrix effect compared to normal plasma.[2] It is important to evaluate the impact of such "special" matrices during method validation to ensure the robustness of the analytical method.[2] Using a reliable internal standard can help mitigate the effects of these variations.[2]

Experimental Protocols

Detailed Protocol for Tigecycline Analysis in Human Plasma by LC-MS/MS

This protocol is a composite based on validated methods reported in the literature.[2][3][4]

1. Preparation of Stock and Working Solutions:

  • Tigecycline Stock Solution (1 mg/mL): Accurately weigh and dissolve tigecycline reference standard in methanol or a methanol-water mixture.[4][13]

  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL this compound): Prepare in the same manner as the tigecycline stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent (e.g., water or methanol) to create calibration standards and quality control (QC) spiking solutions.[2]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.[2]

  • Add 200 µL of cold acetonitrile to precipitate proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., HSS T3, 2.1 x 100 mm, 3.5 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Gradient: Isocratic elution with 80% A and 20% B.[2]

    • Injection Volume: 3 µL.[2]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions:

      • Tigecycline: m/z 586.4 → 513.3[2]

      • This compound (IS): m/z 595.5 → 514.3[2]

    • Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Tigecycline Bioanalysis
ParameterMethod 1[2]Method 2[9]Method 3[3]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein Precipitation with concentrationProtein Precipitation
Internal Standard This compoundThis compoundNot Specified
Linear Range (ng/mL) 50 - 500010 - 50005 - 2000
Intra-day Precision (%CV) < 7.2%< 9.27%< 6.97%
Inter-day Precision (%CV) < 7.2%< 9.27%< 6.97%
Accuracy (%) 93.4 - 101.8%90.06 - 107.13%-2.90% to 3.00% (as % bias)
IS-Normalized Matrix Effect 87 - 104%Not ReportedNot Reported
Extraction Recovery (%) Not ReportedNot ReportedTigecycline: 87.2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing troubleshooting_matrix_effects start Inconsistent or Inaccurate Results check_me Assess Matrix Effects? (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present no_me Investigate Other Causes (e.g., analyte stability, instrument performance) me_present->no_me No optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes modify_chrom Modify Chromatography (Separate from interference) optimize_sp->modify_chrom use_sil_is Use Stable Isotope-Labeled IS modify_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Tigecycline Quantification Using Tigecycline-D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of tigecycline in biological matrices, with a specific focus on the use of its deuterated internal standard, Tigecycline-D9. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in the selection and implementation of a robust and reliable bioanalytical method.

Comparative Analysis of Methodologies

The successful quantification of tigecycline by LC-MS/MS is highly dependent on the sample preparation technique and the chromatographic and mass spectrometric conditions. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring high accuracy and precision.[1]

Sample Preparation: A Critical Step

The choice of sample preparation method significantly impacts the cleanliness of the extract, recovery of the analyte, and overall method sensitivity. Here, we compare the most commonly employed techniques for tigecycline analysis.

Table 1: Comparison of Sample Preparation Methods for Tigecycline Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Precipitation of proteins using an organic solvent (e.g., acetonitrile).[1]Partitioning of the analyte between an aqueous and an immiscible organic solvent.Selective retention of the analyte on a solid sorbent followed by elution.
Typical Solvents/Sorbents Acetonitrile, Methanol.[1][2]1,2-dichloroethane.Hydrophilic-Lipophilic Balance (HLB).
Advantages Simple, fast, and cost-effective.[1]High cleanup efficiency, reduced matrix effects.High selectivity and concentration factor, very clean extracts.
Disadvantages Potential for significant matrix effects, less effective cleanup.[1]More labor-intensive, requires solvent optimization, potential for emulsion formation.Higher cost, requires method development for sorbent selection and elution conditions.
Reported Recovery ~87.2% for tigecycline.[2]Not explicitly reported for tigecycline in the reviewed literature.Generally high, but specific data for tigecycline was not detailed in the compared studies.
Chromatographic and Mass Spectrometric Parameters

The separation of tigecycline from endogenous interferences and its subsequent detection are achieved through optimized chromatographic and mass spectrometric conditions.

Table 2: Comparison of Typical LC-MS/MS Parameters for Tigecycline Quantification

ParameterMethod AMethod B
LC Column HSS T3 (2.1 × 100 mm, 3.5 µm).[1]Waters Acquity UPLC® BEH-C18 (2.1 × 50 mm, 1.7 µm).[3]
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water; B: Acetonitrile.[1]A: 0.2% formic acid and 10 mM ammonium formate in water; B: Acetonitrile.[3]
Elution Isocratic (80% A, 20% B).[1]Gradient.[3]
Flow Rate 0.3 mL/min.[1]0.25 mL/min.[3]
Run Time 2 minutes.[1]Not specified, but typically short for UPLC methods.
Ionization Mode Positive Electrospray Ionization (ESI+).[1][3]Positive Electrospray Ionization (ESI+).[3]
MRM Transition (Tigecycline) m/z 586.4 → 513.3.[1]m/z 586.2 → 513.1.[3]
MRM Transition (this compound) m/z 595.5 → 514.3.[1]m/z 595.1 → 514.0.[3]
Method Validation Summary

Method validation is essential to demonstrate the reliability of the analytical method. Key validation parameters from published studies are summarized below.

Table 3: Comparison of Method Validation Parameters

ParameterMethod AMethod BMethod C
Linearity Range (ng/mL) 50–5000.[1]10–5000.[3]25–2000 (plasma).[4]
Accuracy (%) 93.4–101.8.[1]90.06–107.13.[3]Not explicitly stated as a range, but precision and accuracy were within acceptable limits.
Precision (%CV) < 7.2.[1]< 9.27.[3]Intra- and inter-batch precision were less than 6.97%.[2]
Matrix Effect (%) 87–104 (IS-normalized).[1]Not specified.96.46–101.06 (IS-normalized for plasma).[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 50.[1]10.[3]25 (plasma).[4]

Detailed Experimental Protocol: Protein Precipitation Method

This section provides a detailed protocol for the quantification of tigecycline in human plasma using a protein precipitation method with this compound as the internal standard. This method is highlighted due to its simplicity and rapid sample throughput.[1]

Materials and Reagents
  • Tigecycline reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (blank)

Preparation of Stock and Working Solutions
  • Tigecycline Stock Solution (1 mg/mL): Accurately weigh and dissolve tigecycline in ultrapure water.[1]

  • This compound Stock Solution (500 µg/mL): Accurately weigh and dissolve this compound in ultrapure water.[1]

  • Working Standard and QC Solutions: Prepare working solutions by serially diluting the stock solution with ultrapure water. Spiking these into blank plasma to create calibration standards and quality control (QC) samples.[1]

  • IS Working Solution: Dilute the this compound stock solution with the appropriate solvent.

Sample Preparation Procedure
  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 20 µL of the IS working solution and vortex for 20 seconds.[1]

  • Add 200 µL of acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system.[1]

LC-MS/MS Conditions
  • Use the parameters outlined in Method A in Table 2 or adapt as necessary for the available instrumentation.

Data Analysis
  • Quantify tigecycline by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

  • Determine the concentration of tigecycline in the QC and unknown samples by interpolating from the calibration curve.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the logical comparison between different methodologies, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is add_ppt Add Acetonitrile add_is->add_ppt vortex1 Vortex add_ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratios integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for tigecycline quantification.

G cluster_method LC-MS/MS Method using this compound cluster_alternatives Alternative Approaches cluster_performance Performance Metrics method Validated LC-MS/MS Method accuracy High Accuracy method->accuracy precision High Precision method->precision matrix Compensates for Matrix Effects method->matrix no_is Method without Internal Standard lower_accuracy Lower Accuracy no_is->lower_accuracy lower_precision Lower Precision no_is->lower_precision matrix_issues Susceptible to Matrix Effects no_is->matrix_issues other_is Method with Structural Analog IS other_is->lower_accuracy other_is->lower_precision other_detector LC-UV/DAD Methods other_detector->matrix_issues sensitivity_issues Lower Sensitivity other_detector->sensitivity_issues

Caption: Performance comparison of the validated method.

References

Comparative Pharmacokinetic Analysis of Tigecycline Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic variability of tigecycline, supported by experimental data and detailed methodologies.

Tigecycline, a broad-spectrum glycylcycline antibiotic, is a critical therapeutic option for treating complex infections, including those caused by multidrug-resistant pathogens. However, its pharmacokinetic profile can be significantly influenced by various patient-specific factors, necessitating a thorough understanding for optimal dosing strategies. This guide provides a comparative analysis of tigecycline pharmacokinetics in different patient populations, presenting key data in a structured format, detailing experimental protocols, and visualizing complex relationships to aid in research and development.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of tigecycline in various patient populations compared to healthy adults. These parameters include the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), terminal half-life (t1/2), systemic clearance (CL), and volume of distribution at steady state (Vss).

Table 1: Pharmacokinetics of Tigecycline in Patients with Renal Impairment vs. Healthy Adults

ParameterSevere Renal Impairment (CrCl <30 mL/min)End-Stage Renal Disease (ESRD) on HemodialysisHealthy Adults (Normal Renal Function)Reference
AUC (ng·h/mL) Increased by ~30%Not significantly altered4,218 - 5,472[1][2]
Cmax (ng/mL) Not significantly alteredNot significantly altered621 ± 93[1][3]
t1/2 (h) LongerLonger37 - 67[1][4]
CL (L/h) Reduced by ~20%Reduced by ~20%18.9[1][3][5]
Vss (L) --759[5]

Note: Tigecycline is not significantly removed by hemodialysis.[1][6]

Table 2: Pharmacokinetics of Tigecycline in Patients with Hepatic Impairment vs. Healthy Adults

ParameterMild Hepatic Impairment (Child-Pugh A)Moderate Hepatic Impairment (Child-Pugh B)Severe Hepatic Impairment (Child-Pugh C)Healthy AdultsReference
AUC (ng·h/mL) Not significantly alteredIncreasedSignificantly Increased-[7][8]
Cmax (ng/mL) Not significantly alteredIncreasedSignificantly Increased-[7]
t1/2 (h) ---37 - 67[4]
CL (L/h) Not significantly alteredReducedStrongly Reduced (e.g., 8.6 L/h)18.9[5][9]
Vss (L) ---759[5]

Note: Dose reduction is recommended for patients with severe hepatic impairment (Child-Pugh C).[10]

Table 3: Pharmacokinetics of Tigecycline in Obese vs. Non-Obese Adults

ParameterObese (Class III)Non-Obese (Normal Weight)Reference
AUC0-∞ (mg·h/L) 8.19 (6.12 - 11.2)7.50 (6.78 - 9.13)[11]
Cmax (mg/L) 1.31 ± 0.502.27 ± 1.40[12]
t1/2 (h) ---
CL (L/h) Not related to total body weightNot related to total body weight[11]
Vss (L) ---

Note: While systemic exposure is similar, tissue penetration in obese individuals may be reduced.[12][13] Some studies suggest a larger body mass index (BMI) is associated with increased clearance.[14][15]

Table 4: Pharmacokinetics of Tigecycline in Geriatric vs. Younger Adults

ParameterElderly (>65 years)Younger Adults (18-50 years)Reference
AUC (ng·h/mL) 5,472 (elderly men)4,218 (young men)[16]
Cmax (ng/mL) Highest in elderly womenLowest in young men[3]
t1/2 (h) ---
CL (L/h/kg) No significant differenceNo significant difference[16]
Vss (L) ~500 (men), ~350 (women)~500 (men), ~350 (women)[16][17]

Note: No dosage adjustment is generally warranted based on age or sex alone.[16][17]

Table 5: Pharmacokinetics of Tigecycline in Pediatric Patients (8-11 years)

ParameterPediatric (8-11 years)
Dose 0.75, 1, or 1.25 mg/kg
Cmax (ng/mL) 1899 ± 2954
AUC (ng·h/mL) 2833 ± 1557
CL (L/h/kg) 0.503 ± 0.293
Vd(ss) (L/kg) 4.88 ± 4.84

Reference:[18][19]. A dosage of approximately 1.2 mg/kg every 12 hours is suggested to achieve exposure similar to adults.[20]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase I and II clinical trials and population pharmacokinetic studies. A typical experimental protocol for these studies is outlined below.

1. Study Design:

  • Design: Open-label, single- or multiple-dose studies.[3][4]

  • Population: Healthy volunteers or patients with specific conditions (e.g., renal impairment, hepatic impairment, obesity).[1][7][11]

  • Groups: Typically includes a control group of healthy adults for comparison.[1]

  • Ethics: All studies are conducted after approval from an Institutional Review Board, with written informed consent from all participants.[16]

2. Drug Administration:

  • Route: Intravenous infusion.[4]

  • Dose: A common regimen is a 100 mg loading dose followed by 50 mg every 12 hours, infused over 30 to 60 minutes.[3][6] Single-dose studies have used doses ranging from 12.5 mg to 300 mg.[3][4]

3. Sample Collection:

  • Matrices: Serial blood (plasma or serum) and urine samples are collected at predefined time points.[1][3][11]

  • Time Points: Samples are collected over a period sufficient to characterize the drug's absorption, distribution, and elimination phases (e.g., up to 120 hours post-dose).[16]

4. Bioanalytical Method:

  • Technique: Tigecycline concentrations in biological matrices are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][3][4][21][22]

  • Methodology:

    • Sample Preparation: Typically involves protein precipitation followed by centrifugation and filtration.[22][23]

    • Chromatographic Separation: A C18 or similar reversed-phase column is commonly used.[22][23]

    • Detection: Mass spectrometry is set to detect specific mass-to-charge ratio transitions for tigecycline and an internal standard.[24]

5. Pharmacokinetic Analysis:

  • Method: Pharmacokinetic parameters are calculated using noncompartmental analysis.[1][4] Population pharmacokinetic (PopPK) models, often using software like NONMEM, are also employed to evaluate the influence of various patient characteristics (covariates) on drug disposition.[5][25][26]

  • Parameters Calculated: AUC, Cmax, t1/2, CL, and Vss are determined from the concentration-time data.[3]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the pharmacokinetic analysis of tigecycline.

G cluster_0 Study Preparation cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Interpretation protocol Protocol Design & IRB Approval recruitment Patient Recruitment & Consent protocol->recruitment dosing Tigecycline Administration (IV Infusion) recruitment->dosing sampling Serial Blood & Urine Sampling dosing->sampling extraction Sample Preparation (Protein Precipitation) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Parameter Calculation (NCA) analysis->pk_calc pop_pk Population PK Modeling (Covariate Analysis) analysis->pop_pk interpretation Data Interpretation & Reporting pk_calc->interpretation pop_pk->interpretation G Tigecycline\nPharmacokinetics Tigecycline Pharmacokinetics Renal Function Renal Function Tigecycline\nPharmacokinetics->Renal Function Influences CL Hepatic Function Hepatic Function Tigecycline\nPharmacokinetics->Hepatic Function Significantly Influences CL Body Weight/BMI Body Weight/BMI Tigecycline\nPharmacokinetics->Body Weight/BMI May Influence CL & Vd Age Age Tigecycline\nPharmacokinetics->Age Minor Influence Sex Sex Tigecycline\nPharmacokinetics->Sex Minor Influence on Vss

References

Tigecycline: Unraveling the Correlation Between Plasma Concentration and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tigecycline, a broad-spectrum glycylcycline antibiotic, remains a critical tool in the fight against multidrug-resistant (MDR) pathogens. However, its optimal use is a subject of ongoing debate, with a particular focus on the relationship between its plasma concentration and clinical effectiveness. This guide provides an objective comparison of findings from various studies, presenting supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in understanding this complex correlation.

Data Summary: Plasma Concentration vs. Clinical Outcomes

The relationship between tigecycline plasma concentration and clinical success is not straightforward and appears to be influenced by the type of infection, the causative pathogen's susceptibility (MIC), and the specific patient population. Below is a summary of quantitative data from key studies.

Study FocusDosing RegimenKey Pharmacokinetic Parameter(s)Clinical Outcome(s)Correlation Findings
Pneumonia in ICU Patients [1][2]Standard Dose (SD): 100mg loading, 50mg q12hHigh Dose (HD): 200mg loading, 100mg q12hMedian Trough Concentration (Cmin):- HD Group: 0.56 µg/mL- SD Group: 0.21 µg/mLBacterial eradication rate, mortality rate, clinical efficacy.No significant correlation found between plasma concentration and clinical efficacy or adverse reactions. Higher dose led to higher plasma concentrations but not improved outcomes.[1][2]
Complicated Skin and Skin-Structure Infections (cSSSI) [3]50mg loading, 25mg q12h100mg loading, 50mg q12hMedian AUC24/MIC:- 50/25mg group: 13.5- 100/50mg group: 29Clinical success, microbiological success.A positive correlation was observed. The probability of clinical and microbiological success increased with higher AUC24/MIC ratios.[3]
Critically Ill Patients with MDR Gram-Negative Infections [4]Standard DosingfAUC/MIC ratioTreatment failure, hepatobiliary toxicity.No significant difference in fAUC/MIC was found between patients with and without clinical failure. However, higher fAUC values were associated with hepatobiliary disorders.[4]
Severe Infections [5]Low Dose: 50mg q12hHigh Dose: 100mg q12hPeak Plasma Concentration (Cmax):- High-dose group: 2.46 µg/mL- Low-dose group: 1.25 µg/mLAUC0-12h:- High-dose group: 16.35 h·µg/mL- Low-dose group: 9.83 h·µg/mLClinical efficacy.A positive association was found between tigecycline concentration and efficacy. The overall efficacy was higher in the high-dose group (77.78%) compared to the low-dose group (55.56%).[5]
Community-Acquired Pneumonia (CAP) [6]100mg loading, 50mg q12hfAUC0-24:MICTime to fever resolution, nausea/vomiting.An fAUC0-24:MIC ratio of ≥12.8 was associated with a faster time to fever resolution. Higher AUC was also predictive of nausea and vomiting.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing study outcomes. The following sections outline the typical experimental protocols employed in the cited studies.

Measurement of Tigecycline Plasma Concentration

A common method for determining tigecycline concentration in plasma is High-Performance Liquid Chromatography (HPLC).[1][2]

Workflow for Tigecycline Plasma Concentration Measurement

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Blood_Sample Blood Sample Collection Centrifugation Centrifugation to separate plasma Blood_Sample->Centrifugation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Centrifugation->Protein_Precipitation Supernatant_Collection Collection of Supernatant Protein_Precipitation->Supernatant_Collection HPLC_Injection Injection into HPLC system Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Concentration_Determination Determination of Tigecycline Concentration UV_Detection->Concentration_Determination Standard_Curve Generation of Standard Curve Standard_Curve->Concentration_Determination

Caption: Workflow for determining tigecycline plasma concentration using HPLC.

Assessment of Clinical Efficacy

Clinical efficacy is typically evaluated based on a combination of clinical, microbiological, and laboratory parameters.

Logical Flow for Clinical Efficacy Assessment

cluster_patient_data Patient Data Collection cluster_evaluation Efficacy Evaluation cluster_outcome Outcome Classification Clinical_Symptoms Clinical Symptoms (e.g., fever, cough) Assess_Response Assess Patient Response at specific timepoints Clinical_Symptoms->Assess_Response Lab_Markers Laboratory Markers (e.g., WBC, CRP) Lab_Markers->Assess_Response Microbiological_Cultures Microbiological Cultures Microbiological_Cultures->Assess_Response Define_Endpoints Define Clinical Endpoints (e.g., cure, failure) Define_Endpoints->Assess_Response Clinical_Cure Clinical Cure Assess_Response->Clinical_Cure Clinical_Failure Clinical Failure Assess_Response->Clinical_Failure

Caption: Logical flow for the assessment of clinical efficacy in tigecycline treatment.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered a key predictor of tigecycline efficacy.[7][8] However, the target AUC/MIC ratio appears to vary by the site of infection.

  • Complicated Skin and Skin-Structure Infections (cSSSI): An AUC24/MIC breakpoint of 17.9 has been associated with a satisfactory response.[4][8]

  • Complicated Intra-Abdominal Infections (cIAI): A target AUC24/MIC of 6.96 has been suggested.[4][8]

  • Hospital-Acquired Pneumonia (HAP): An fAUC/MIC ratio of 4.5 has been associated with a satisfactory response.[4]

These differing targets highlight the importance of considering the infection type when evaluating the clinical utility of tigecycline plasma concentrations. The extensive tissue distribution of tigecycline means that plasma concentrations may not accurately reflect the concentration at the site of infection, particularly in the lungs.[7][9]

High-Dose vs. Standard-Dose Tigecycline

The debate over the optimal dosing of tigecycline has led to studies comparing standard and high-dose regimens.

  • Standard Dose: Typically a 100 mg loading dose, followed by 50 mg every 12 hours.[10][11]

  • High Dose: Often a 200 mg loading dose, followed by 100 mg every 12 hours.[9][11]

While some studies suggest that high-dose tigecycline can lead to better clinical outcomes and reduced mortality, particularly in severe infections caused by resistant organisms, other studies have not found a significant difference in clinical efficacy despite achieving higher plasma concentrations.[1][2][9] Furthermore, higher doses may increase the risk of adverse effects such as nausea and vomiting.[9][12]

Conclusion

The correlation between tigecycline plasma concentration and clinical efficacy is a multifaceted issue with no universal consensus. While a clear positive correlation is observed in some infections like cSSSI when using the AUC/MIC ratio as a metric, this relationship is less evident in others, such as pneumonia in critically ill patients. The extensive tissue distribution of tigecycline further complicates the interpretation of plasma concentration data.

For researchers and drug development professionals, these findings underscore the need for:

  • Infection-specific PK/PD target validation: Further studies are needed to define and validate optimal PK/PD targets for different types of infections and pathogens.

  • Therapeutic Drug Monitoring (TDM): While some studies question its utility for efficacy in certain settings, TDM may still be valuable for minimizing toxicity, especially in patients with hepatic impairment or those receiving high-dose regimens.[1][4][13]

  • Development of novel formulations or delivery systems: Strategies to enhance tigecycline concentration at the site of infection could improve clinical outcomes.

Ultimately, the decision to use standard versus high-dose tigecycline and the role of plasma concentration monitoring should be individualized, taking into account the specific clinical scenario, the pathogen's susceptibility, and the potential for adverse events.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tigecycline-D9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Tigecycline-D9, ensuring laboratory safety and regulatory compliance. This compound, a deuterated form of the broad-spectrum antibiotic Tigecycline, requires careful management as hazardous chemical waste.

Core Safety and Disposal Information

All quantitative and qualitative data regarding the disposal of this compound are summarized below. This information is compiled from safety data sheets (SDS) and general laboratory safety guidelines.

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[1]
Primary Disposal Route Collection for disposal by a licensed hazardous waste management facility.[2]
In-Lab Treatment Not recommended. Autoclaving and chemical decontamination are not suitable for stock antibiotic solutions.[1]
Container Type Approved, sealed, and clearly labeled hazardous waste container (typically black for hazardous pharmaceutical waste).[2]
Environmental Release Avoid release to the environment. Do not dispose of down the drain or in regular trash.[3]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection when handling.[4]

Procedural Steps for Disposal

The following protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for professional disposal.

Materials Required:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated hazardous chemical waste container (black, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Chemical fume hood

Procedure:

  • Preparation and Safety Precautions:

    • Before handling this compound, ensure you are wearing the appropriate PPE.

    • Perform all manipulations of this compound, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.

  • Segregation of Waste:

    • All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:

      • Unused or expired solid this compound.

      • Stock solutions of this compound.[1]

      • Contaminated consumables such as pipette tips, vials, and weighing paper.

      • Contaminated PPE (gloves, etc.).

  • Collection of Waste:

    • Place all solid and liquid this compound waste directly into a designated hazardous chemical waste container.

    • For liquid waste, ensure the container is compatible with the solvent used to dissolve the this compound.

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling of Waste Container:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The quantity of waste

      • The date of accumulation

      • Any associated hazards (e.g., "Toxic")

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Follow all institutional and local regulations for scheduling and documenting the waste transfer.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal cluster_end Final Disposition start Start: Identify this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Contaminated Materials ppe->segregate collect Place in Labeled Hazardous Waste Container segregate->collect store Store Securely in Designated Area collect->store contact Contact EHS for Pickup store->contact end Professional Disposal (Incineration) contact->end

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and waste management guidelines.

References

Essential Safety and Logistical Information for Handling Tigecycline-D9

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety protocols and operational guidance for the handling and disposal of Tigecycline-D9. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

This compound is a potent pharmaceutical compound that requires careful handling. The primary hazards include serious eye irritation and potential damage to fertility or an unborn child. Below is a summary of key quantitative data:

ParameterValueSource
Occupational Exposure Limit (OEL) for Tigecycline 70 mcg/m³[1]
Appearance Lyophilized orange cake or powderPfizer
Solubility DMSO: Slightly Soluble, Methanol: Slightly Soluble, Water: Slightly SolubleCayman Chemical

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure. The following PPE is mandatory when handling this compound.

  • Gloves: Wear double-layered nitrile gloves to provide robust protection against chemical permeation. Ensure gloves are regularly inspected for tears or holes before use.[2][3]

  • Eye Protection: Chemical splash goggles are required to protect against airborne particles and splashes. Standard safety glasses do not provide adequate protection.[2][3][4]

  • Lab Coat: A disposable, solid-front, back-closing lab coat made of a low-linting material is required to prevent contamination of personal clothing.

  • Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling the powder outside of a containment system.[5]

Step-by-Step Handling Procedures

All handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.

Preparation:

  • Ensure the chemical fume hood is operational and the airflow is adequate.

  • Cover the work surface with disposable, absorbent bench paper.

  • Gather all necessary equipment (e.g., spatulas, weighing paper, vials) and place them within the fume hood before starting.

Weighing and Reconstitution:

  • Carefully open the container of this compound inside the fume hood.

  • Use a dedicated spatula to weigh the desired amount of powder onto weighing paper.

  • To minimize dust generation, gently tap the spatula to release the powder; avoid scraping.

  • If reconstituting, slowly add the solvent down the side of the vial to avoid splashing.

  • Cap the vial securely and vortex or sonicate until the powder is fully dissolved.

Post-Handling:

  • Wipe down all surfaces within the fume hood with a suitable deactivating agent (see Section 4).

  • Dispose of all contaminated materials, including bench paper, weighing paper, and pipette tips, in the designated cytotoxic waste container.[6][7][8][9][10]

  • Carefully remove PPE, starting with the outer gloves, followed by the lab coat, and then the inner gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Cover Work Surface prep1->prep2 prep3 Gather Equipment prep2->prep3 weigh Weigh this compound Powder prep3->weigh reconstitute Reconstitute with Solvent weigh->reconstitute decontaminate Decontaminate Work Surfaces reconstitute->decontaminate dispose_materials Dispose of Contaminated Materials decontaminate->dispose_materials remove_ppe Remove PPE dispose_materials->remove_ppe

Disposal Plan

This compound and all materials that come into contact with it must be treated as cytotoxic and hazardous waste.

Decontamination:

  • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For powder spills, gently cover the spill with a damp paper towel to avoid making the powder airborne, then wipe and place the towel in the cytotoxic waste container.

  • Clean the spill area with a 10% bleach solution, followed by a rinse with water.

Waste Segregation and Disposal:

  • Sharps: All contaminated needles, syringes, and vials must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[7][10]

  • Solid Waste: All contaminated PPE, bench paper, and other solid materials must be placed in a clearly labeled, leak-proof cytotoxic waste container.[8] These containers are typically color-coded (e.g., yellow with a purple lid) for easy identification.[7][10]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[6][7]

Disposal_Plan cluster_waste_streams Waste Generation cluster_segregation Segregation cluster_final_disposal Final Disposal sharps Contaminated Sharps sharps_container Cytotoxic Sharps Container sharps->sharps_container solid_waste Contaminated Solid Waste (PPE, etc.) solid_waste_container Cytotoxic Solid Waste Container solid_waste->solid_waste_container liquid_waste Unused/Waste Solutions liquid_waste_container Hazardous Liquid Waste Container liquid_waste->liquid_waste_container incineration High-Temperature Incineration sharps_container->incineration solid_waste_container->incineration liquid_waste_container->incineration

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.